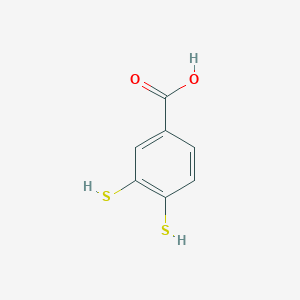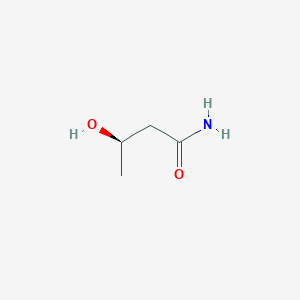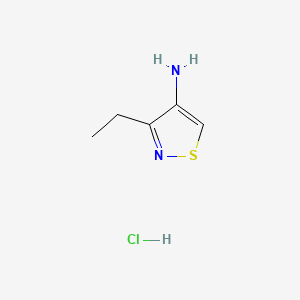
2-Azido-1,5-dichloro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1,5-dichloro-3-methylbenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains two chlorine atoms and one methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,5-dichloro-3-methylbenzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,4-dichloro-3-methylbenzene, is treated with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, safety measures are crucial due to the potentially hazardous nature of azido compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-1,5-dichloro-3-methylbenzene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under suitable conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in a polar solvent.
Cycloaddition: Alkynes in the presence of a copper catalyst (CuSO₄).
Major Products Formed
Reduction: 2-Amino-1,5-dichloro-3-methylbenzene.
Substitution: 2-Azido-1-hydroxy-3-methylbenzene or 2-Azido-1-methoxy-3-methylbenzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
2-Azido-1,5-dichloro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of triazole rings.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 2-Azido-1,5-dichloro-3-methylbenzene largely depends on the specific reaction it undergoes. For instance:
Reduction: The azido group is reduced to an amine group through the transfer of hydrogen atoms, facilitated by the palladium catalyst.
Cycloaddition: The azido group reacts with an alkyne to form a triazole ring via a 1,3-dipolar cycloaddition mechanism, often catalyzed by copper ions.
Comparación Con Compuestos Similares
2-Azido-1,5-dichloro-3-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
2-Azido-1,3-dichlorobenzene: Lacks the methyl group, which may affect its reactivity and applications.
2-Azido-1,4-dichloro-3-methylbenzene: The position of the chlorine atoms differs, potentially altering its chemical behavior.
2-Azido-1,5-dichlorobenzene: Lacks the methyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in the specific arrangement of its substituents, which can impact its reactivity and suitability for various applications.
Propiedades
Fórmula molecular |
C7H5Cl2N3 |
|---|---|
Peso molecular |
202.04 g/mol |
Nombre IUPAC |
2-azido-1,5-dichloro-3-methylbenzene |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-2-5(8)3-6(9)7(4)11-12-10/h2-3H,1H3 |
Clave InChI |
YAYYEVNCXCTQGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N=[N+]=[N-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)





![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)
![tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate](/img/structure/B13467076.png)

![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)

![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)

